molecular formula C23H17NO4 B6432487 2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid CAS No. 97509-10-9

2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6432487
CAS No.: 97509-10-9
M. Wt: 371.4 g/mol
InChI Key: UCJJVQFUYUZIMO-UHFFFAOYSA-N
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Description

2’-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound featuring a biphenyl core substituted with an oxazole ring and a methoxyphenyl group

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets through non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting cellular processes.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

It’s known that similar compounds obey all five rules with good bioavailability . This suggests that this compound may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown significant cytotoxic effects , suggesting that this compound may also have potent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, potentially yielding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

2’-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The presence of both the oxazole ring and the methoxyphenyl group in 2’-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid provides a unique combination of electronic and steric properties. This makes it particularly valuable for specific applications in medicinal chemistry and materials science, where such features are crucial for activity and stability.

Properties

IUPAC Name

2-[2-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-27-16-12-10-15(11-13-16)21-14-24-22(28-21)19-8-4-2-6-17(19)18-7-3-5-9-20(18)23(25)26/h2-14H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJJVQFUYUZIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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